Fmoc-Cys(Trt)-OPfp
Overview
Description
Fmoc-Cys(Trt)-OPfp: is a compound used extensively in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the triphenylmethyl (Trt) group at the thiol side chain. The compound also contains a pentafluorophenyl (OPfp) ester, which is a highly reactive ester used to facilitate peptide bond formation. This combination of protecting groups and reactive ester makes this compound a valuable tool in the synthesis of complex peptides and proteins.
Mechanism of Action
Target of Action
Fmoc-Cys(Trt)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in introducing cysteine residues into peptide sequences .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This compound is an N-terminal protected cysteine derivative, which means it can be added to a peptide sequence without reacting with other parts of the peptide . The Fmoc group is removed during the synthesis process, leaving the cysteine residue incorporated into the peptide sequence .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides. By introducing cysteine residues into peptide sequences, this compound can influence the structure and function of the resulting peptides . Cysteine is particularly important in the formation of disulfide bonds, which can significantly influence the three-dimensional structure of peptides and proteins .
Pharmacokinetics
For example, its solubility and stability can affect its efficiency in the synthesis process .
Result of Action
The primary result of this compound’s action is the successful incorporation of cysteine residues into peptide sequences . This can have a variety of effects at the molecular and cellular level, depending on the specific function of the peptide being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive groups can also influence the outcome of the synthesis process .
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(Trt)-OPfp plays a significant role in biochemical reactions. It is used in the synthesis of peptides, including the synthesis of mono- and bi-functionalized platinum(IV) complexes to target angiogenic tumor vasculature . It interacts with various enzymes, proteins, and other biomolecules during these processes. The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The exact mechanism of action depends on the specific biochemical reaction and the other molecules involved .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during these processes, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the process of peptide synthesis. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be dependent on the specific cellular context and the biochemical reactions in which it is involved. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OPfp typically involves the protection of the cysteine amino acid. The Fmoc group is introduced to protect the amino group, while the Trt group protects the thiol group. The pentafluorophenyl ester is then formed to activate the carboxyl group for peptide coupling reactions. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques, where the amino acid is attached to a resin and the protecting groups are added sequentially .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow fabrication methods have been developed to improve the efficiency and yield of the synthesis process. These methods involve the use of microfluidic systems to control the reaction conditions precisely, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys(Trt)-OPfp undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of the tertiary structure of proteins.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The pentafluorophenyl ester can react with nucleophiles, such as amines, to form peptide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: The reaction with amines typically occurs under mild basic conditions, such as in the presence of diisopropylethylamine (DIPEA).
Major Products: The major products formed from these reactions include peptides with disulfide bonds, reduced cysteine residues, and newly formed peptide bonds .
Scientific Research Applications
Chemistry: Fmoc-Cys(Trt)-OPfp is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences .
Biology: In biological research, this compound is used to study protein structure and function. The ability to form disulfide bonds is particularly important in the study of protein folding and stability .
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for drug development .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in continuous flow fabrication methods has improved the efficiency and scalability of peptide production .
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in peptide coupling reactions.
Fmoc-Cys(Mmt)-OH: Uses the monomethoxytrityl (Mmt) group instead of the Trt group for thiol protection.
Fmoc-Cys(STmp)-OH: Uses the 2,4,6-trimethoxybenzyl (STmp) group for thiol protection.
Uniqueness: this compound is unique due to the combination of the Fmoc and Trt protecting groups with the highly reactive pentafluorophenyl ester. This combination allows for efficient and selective peptide synthesis, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453274 | |
Record name | Fmoc-Cys(Trt)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115520-21-3 | |
Record name | Fmoc-Cys(Trt)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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